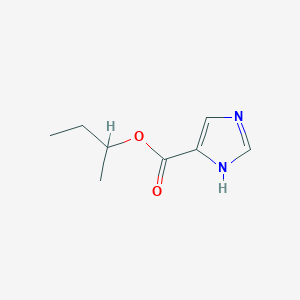
10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyrene is a polycyclic aromatic hydrocarbon (PAH) that is structurally related to benzopyrene. This compound is of interest due to its potential mutagenic and carcinogenic properties, which are common among PAHs. It is a derivative of benzo(a)pyrene, with a methyl group attached to the 10th position and hydrogenation at the 7,8,9,10 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyrene typically involves the hydrogenation of benzo(a)pyrene derivatives. One common method includes the reduction of 9,10-dihydrobenzo(a)pyrene-7(8H)-one using hydrogen gas in the presence of a palladium catalyst. The reaction is carried out under high pressure and moderate temperature to achieve the desired tetrahydro product.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its specialized use in research rather than large-scale applications. similar compounds are often produced through catalytic hydrogenation processes in chemical manufacturing facilities.
Analyse Des Réactions Chimiques
Types of Reactions
10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyrene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated derivatives.
Reduction: Further reduction can lead to fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) under controlled conditions.
Major Products Formed
Oxidation: Hydroxylated benzo(a)pyrene derivatives.
Reduction: Fully saturated hydrocarbons.
Substitution: Halogenated benzo(a)pyrene derivatives.
Applications De Recherche Scientifique
10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyrene is primarily used in scientific research to study the mutagenic and carcinogenic properties of PAHs. It serves as a model compound to understand the metabolic activation and DNA binding of PAHs, which are crucial in cancer research. Additionally, it is used in environmental studies to assess the impact of PAHs on ecosystems and human health.
Mécanisme D'action
The compound exerts its effects through metabolic activation, where it is converted into reactive intermediates by enzymes such as cytochrome P450. These intermediates can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The primary molecular targets are the nucleophilic sites on DNA, particularly the guanine bases.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo(a)pyrene: A well-known carcinogenic PAH.
7,8,9,10-Tetrahydrobenzo(a)pyrene: A hydrogenated derivative of benzo(a)pyrene.
9,10-Dihydrobenzo(a)pyrene-7(8H)-one: A precursor in the synthesis of tetrahydro derivatives.
Uniqueness
10-Methyl-7,8,9,10-tetrahydrobenzo(a)pyrene is unique due to its specific structural modifications, which influence its reactivity and biological activity. The presence of the methyl group and the hydrogenation at specific positions differentiate it from other PAHs, affecting its metabolic pathways and interaction with biological molecules.
Propriétés
Numéro CAS |
94849-98-6 |
|---|---|
Formule moléculaire |
C21H18 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
10-methyl-7,8,9,10-tetrahydrobenzo[a]pyrene |
InChI |
InChI=1S/C21H18/c1-13-4-2-7-16-12-17-9-8-14-5-3-6-15-10-11-18(19(13)16)21(17)20(14)15/h3,5-6,8-13H,2,4,7H2,1H3 |
Clé InChI |
YPDHUSBPNLRINJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC2=C1C3=C4C(=C2)C=CC5=C4C(=CC=C5)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


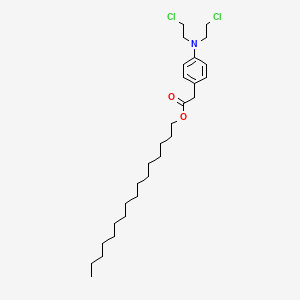

![[(7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] sulfamate](/img/structure/B13791833.png)
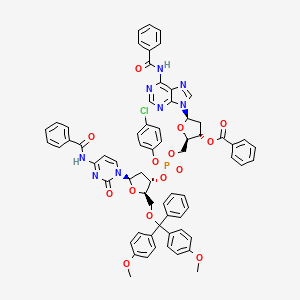
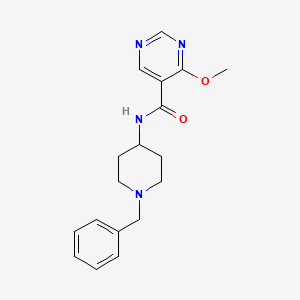

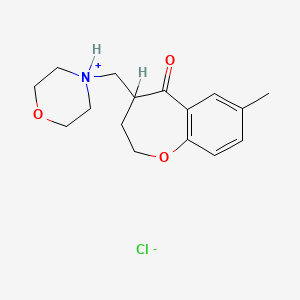
![2-Propenyl [2-(2-oxo-1-imidazolidinyl)ethyl]carbamate](/img/structure/B13791870.png)
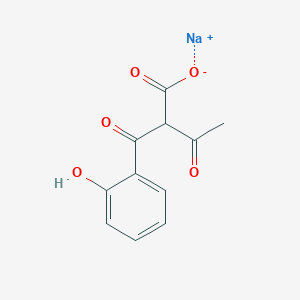
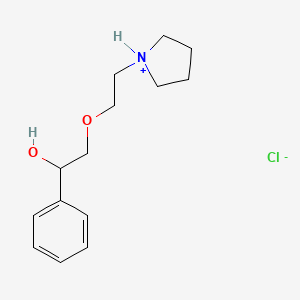
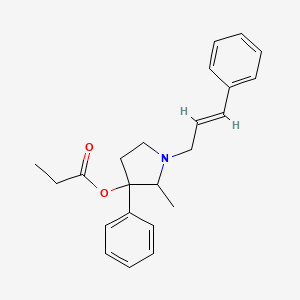
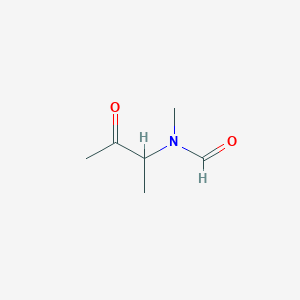
![[4-(4-Phenoxybenzoyl)phenyl]arsonous diiodide](/img/structure/B13791896.png)
